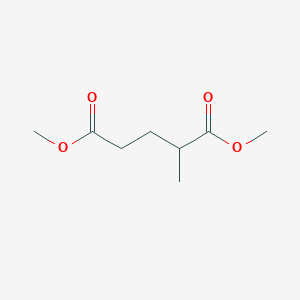

Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester is commonly synthesized through an esterification reaction. One typical method involves the esterification of 2-methylglutaric acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to drive the reaction to completion. The product is then purified by distillation .

Industrial Production Methods

In industrial settings, the compound is often produced through a transesterification reaction. This involves reacting dimethyl glutarate with methanol in the presence of a transesterification catalyst. The reaction mixture is heated, and the product is purified through distillation .

Análisis De Reacciones Químicas

Types of Reactions

Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to produce 2-methylglutaric acid and methanol.

Reduction: It can be reduced to produce the corresponding alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products

Hydrolysis: 2-Methylglutaric acid and methanol.

Reduction: Corresponding alcohols.

Substitution: Products depend on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester serves as a crucial building block in organic synthesis. It is utilized in the preparation of various organic compounds due to its ability to undergo reactions such as hydrolysis, reduction, and substitution.

Key Reactions:

- Hydrolysis produces 2-methylglutaric acid and methanol.

- Reduction yields corresponding alcohols.

- Substitution reactions allow for the incorporation of different functional groups .

Biological Applications

In biological research, this compound is employed in synthesizing biologically active molecules. Its derivatives are investigated for their potential therapeutic effects and biological activities.

Case Study:

Research has demonstrated that derivatives of pentanedioic acid can exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Pharmaceutical Development

This compound is instrumental in pharmaceutical chemistry for creating drug intermediates. Its structural characteristics facilitate the synthesis of complex pharmaceutical compounds.

Example:

It has been used in the synthesis of anti-inflammatory drugs and other therapeutic agents due to its reactivity and ability to form diverse chemical structures .

Industrial Applications

In industrial settings, this compound finds use in producing polyester resins, paints, coatings, adhesives, fibers, and plastics. Its properties make it suitable for enhancing the performance of these materials.

Applications Include:

Mecanismo De Acción

The mechanism of action of pentanedioic acid, 2-methyl-, 1,5-dimethyl ester depends on the specific application and reaction it is involved in. Generally, it acts as a reactant or intermediate in chemical reactions, participating in esterification, hydrolysis, reduction, and substitution reactions. The molecular targets and pathways involved vary based on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

Similar Compounds

Dimethyl glutarate: Similar in structure but lacks the methyl group on the carbon chain.

Dimethyl succinate: Another ester with a shorter carbon chain.

Dimethyl adipate: Similar ester with a longer carbon chain

Uniqueness

Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester is unique due to the presence of the methyl group on the carbon chain, which can influence its reactivity and physical properties. This structural feature can make it more suitable for specific applications compared to its analogs .

Actividad Biológica

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, commonly referred to as BBOT, is a synthetic organic compound belonging to the benzoxazole derivative family. Its molecular formula is C₂₆H₂₆N₂O₂S, with a molecular weight of approximately 430.57 g/mol. This compound is primarily recognized for its role as an optical brightener , converting ultraviolet light into visible light, which enhances the brightness of various materials, including plastics and textiles.

BBOT is characterized by its light yellow to green powder form and exhibits significant lipophilicity, indicated by a logP value of 8.6 at 25°C. The synthesis typically involves the condensation reaction of thiophene-2,5-dicarboxylic acid with 5-tert-butyl-o-aminophenol in the presence of boric acid under elevated temperatures (above 180°C) to facilitate water removal.

The biological activity of BBOT can be attributed to its ability to absorb UV light and emit visible light through electronic transitions within its benzoxazole rings and thiophene core. This fluorescence property makes it a valuable tool in various scientific applications, particularly in biological imaging and as a fluorescent probe in analytical chemistry .

Toxicological Concerns

There are indications that BBOT may produce mutagenic effects based on studies with structurally similar compounds. Reports suggest limited evidence of irreversible but non-lethal mutagenic effects following exposure . Additionally, BBOT has been classified as a hazardous substance under OSHA regulations due to potential long-term adverse effects on aquatic environments and possible health risks upon ingestion or inhalation .

Case Studies and Research Findings

- Fluorescent Whitening Agents in Food Samples : A study quantified BBOT in tea infusions at a concentration of 268.5 ng/L. This highlights its prevalence in food products and raises concerns regarding its biological impact when ingested .

- Impact on Silkworm Larvae : Research indicated that adding fluorescent whitening agents like BBOT to silkworm diets significantly improved the oral infectivity of recombinant viruses, achieving infection rates up to 90%. This suggests that BBOT may alter physiological responses in biological systems, although the underlying mechanisms remain unclear .

Applications in Scientific Research

BBOT's fluorescent properties have led to its application in various fields:

- Chemistry : As a photoinitiator in polymerization reactions.

- Biology : In fluorescence microscopy for visualizing biological samples.

- Medicine : Investigated for potential use in diagnostic assays and medical imaging agents .

Summary Table of Key Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C₂₆H₂₆N₂O₂S |

| Molecular Weight | 430.57 g/mol |

| Appearance | Light yellow to green powder |

| LogP Value | 8.6 (indicating high lipophilicity) |

| Primary Use | Optical brightener |

| Potential Biological Activity | Antimicrobial properties (not extensively documented) |

| Toxicological Concerns | Possible mutagenic effects; hazardous nature |

Propiedades

IUPAC Name |

dimethyl 2-methylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-6(8(10)12-3)4-5-7(9)11-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKKRUNHAVNSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884546 | |

| Record name | Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14035-94-0, 33514-22-6 | |

| Record name | 1,5-Dimethyl 2-methylpentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14035-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl methylglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014035940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl (R)-2-methylglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033514226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL METHYLGLUTARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/728OFW5M9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.